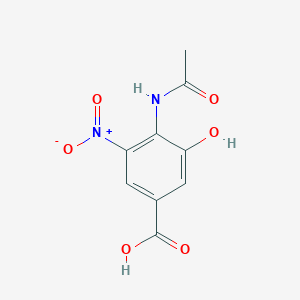

4-乙酰氨基-3-羟基-5-硝基苯甲酸

描述

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, also known as 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, is a useful research compound. Its molecular formula is C9H8N2O6 and its molecular weight is 240.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药理学

该化合物因其潜在的药理学应用而受到研究 . 然而,其具体的适应症,药效学和作用机制尚不清楚 . 研究发现它靶向流感B病毒(B/Lee/1940株)和流感A病毒(A/Tokyo/3/1967株)的神经氨酸酶 .

药物相互作用

该化合物与其他药物的相互作用目前正在研究中 . 需要注意的是,缺乏相互作用并不一定意味着不存在相互作用 .

化学分类

该化合物属于一类称为酰胺基苯甲酸及其衍生物的有机化合物 . 这些是氨基苯甲酸衍生物的衍生物,其中胺基被N-酰化 .

有机合成

从溴代苯乙酮衍生的α-溴化产物是有机合成中的重要中间体,在药物,农药和其他化学品的生产中得到广泛应用 .

实验教学

该化合物已用于实验教学,以探索反应时间,反应温度和溴化剂用量的影响 . 这种创新的实验在安全性,高收率,成本效益和可重复性方面表现出显着优势 .

药物开发

作用机制

Target of Action

The primary targets of 4-acetamido-3-hydroxy-5-nitrobenzoic acid are Neuraminidase enzymes present in Influenza B virus (strain B/Lee/1940) and Influenza A virus (strain A/Tokyo/3/1967 H2N2) . Neuraminidase enzymes play a crucial role in the life cycle of influenza viruses, facilitating their release from the host cell after replication .

Mode of Action

This inhibition prevents the release of new virus particles from the infected cells, thereby limiting the spread of the infection within the organism .

Biochemical Pathways

Given its target, it likely impacts the life cycle of influenza viruses, specifically the release and spread of the virus within the host organism .

Result of Action

The molecular and cellular effects of 4-acetamido-3-hydroxy-5-nitrobenzoic acid’s action would primarily be the inhibition of the neuraminidase enzyme, leading to a reduction in the spread of the influenza virus within the host organism . This could potentially limit the severity of the infection and aid in the recovery of the host organism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-acetamido-3-hydroxy-5-nitrobenzoic acid. It is generally recommended to avoid dust formation and ensure adequate ventilation when handling this compound . It should also be prevented from entering drains, other waterways, or soil .

生化分析

Biochemical Properties

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with neuraminidase, an enzyme that catalyzes the removal of terminal sialic acid residues from viral and cellular glycoconjugates This interaction is crucial for understanding the compound’s potential antiviral properties

Cellular Effects

The effects of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with neuraminidase can affect viral replication and infection processes . Moreover, its impact on gene expression and cellular metabolism may lead to changes in cell growth, differentiation, and apoptosis. These effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with neuraminidase results in the cleavage of terminal sialic acids, facilitating viral budding and release . Additionally, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in cell viability and function.

Dosage Effects in Animal Models

The effects of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as antiviral activity and modulation of cellular processes. Higher doses can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may participate in pathways related to amino acid metabolism, influencing the production and degradation of specific metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the endoplasmic reticulum or mitochondria can influence its interactions with other biomolecules and its overall efficacy. Understanding the subcellular distribution of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is vital for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

4-acetamido-3-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-4(12)10-8-6(11(16)17)2-5(9(14)15)3-7(8)13/h2-3,13H,1H3,(H,10,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDRTCHFBHJIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391837 | |

| Record name | 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162252-45-1 | |

| Record name | 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid interact with its target, the influenza virus neuraminidase protein?

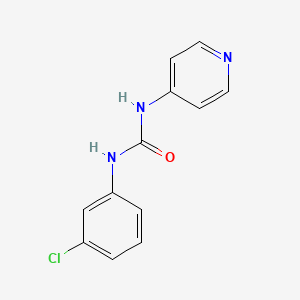

A1: Research suggests that 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid binds to the active site of the influenza virus neuraminidase protein. This binding is thought to occur through interactions with conserved amino acid residues within the active site. [] While this compound demonstrates moderate inhibitory activity, it serves as a rudimentary inhibitor and a starting point for designing more potent benzoic acid-based inhibitors. [] Further research is needed to fully elucidate the specific interactions and their impact on the enzyme's activity.

Q2: What is the structural basis for the design of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid as an influenza virus neuraminidase inhibitor?

A2: The design of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid stems from the analysis of the three-dimensional structure of the neuraminidase-DANA complex (where DANA refers to 2-deoxy-2,3-didehydro-D-N-acetylneuraminic acid). [] Modeling studies of 4-(acetylamino)benzoic acid derivatives within the neuraminidase active site provided insights for developing this specific compound. [] The goal was to create a molecule capable of interacting with the conserved active site residues of neuraminidase, potentially leading to inhibition of its activity. This approach highlights the importance of structure-based drug design in developing novel antiviral agents.

Q3: What are the limitations of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid as a potential antiviral drug?

A3: While 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid shows promise as a starting point for inhibitor design, it exhibits only moderate inhibitory activity against neuraminidase. [] Further research is necessary to enhance its potency and develop derivatives with improved pharmacological properties. Additionally, the compound's stability, pharmacokinetic profile, and potential toxicity need to be thoroughly investigated before it can be considered a viable antiviral drug candidate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1230706.png)

![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-(1-phenylethylamino)ethyl] ester](/img/structure/B1230709.png)

![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzoic acid [1-(carbamoylamino)-1-oxopropan-2-yl] ester](/img/structure/B1230710.png)

![ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1230715.png)

![17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1230718.png)